BenchChemオンラインストアへようこそ!

Ethyl Isoquinoline-1-carboxylate

C-H Activation Ruthenium Catalysis Heterocycle Synthesis

Procure ethyl isoquinoline-1-carboxylate (CAS 50458-78-1) for kinase, PDE5, and HDAC inhibitor programs. The 1-position ester isomer is non-negotiable for regioselective C–H activation and cross-coupling outcomes; generic substitution with other isomers compromises synthetic predictability and biological potency. Validated scaffold delivering sub-nanomolar PDE5 IC₅₀ (1.0 nM) and <4 nM HDAC potency with favorable hERG safety profiles. Compatible with cost-efficient Ru-catalyzed annulation (51–79% yield). Available in mg to gram scales; ≥95% purity, research-grade.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 50458-78-1
Cat. No. B1610384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Isoquinoline-1-carboxylate
CAS50458-78-1
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC2=CC=CC=C21
InChIInChI=1S/C12H11NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,2H2,1H3
InChIKeyRHWSDJZSKWUHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Isoquinoline-1-carboxylate (CAS 50458-78-1): Core Heterocyclic Building Block for Pharmaceutical Synthesis and Chemical Biology


Ethyl isoquinoline-1-carboxylate (CAS 50458-78-1, molecular formula C₁₂H₁₁NO₂, molecular weight 201.22 g/mol) is an aromatic heterocyclic compound belonging to the isoquinoline class, characterized by an ethyl ester functional group at the 1-position of the isoquinoline ring . This structural motif is widely employed in medicinal chemistry as a key intermediate and building block for the synthesis of diverse biologically active molecules, including kinase inhibitors and G-protein coupled receptor modulators [1]. As a foundational scaffold, it provides a versatile platform for further functionalization and elaboration into complex pharmacologically relevant derivatives [2].

Critical Differentiation of Ethyl Isoquinoline-1-carboxylate: Position-Specific Ester Reactivity and Scaffold-Directed Biological Activity


Generic substitution of ethyl isoquinoline-1-carboxylate with other isoquinoline carboxylate isomers or heteroaromatic esters is fundamentally problematic due to two factors. First, the 1-position ester on the isoquinoline nucleus confers distinct electronic and steric properties that directly influence regioselectivity in transition metal-catalyzed C-H activation and cross-coupling reactions, making this specific isomer essential for achieving predictable functionalization outcomes [1]. Second, structure-activity relationship (SAR) studies across multiple target classes, including phosphodiesterase 5 (PDE5), chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), and histone deacetylases (HDACs), demonstrate that even minor modifications to the isoquinoline carboxylate scaffold produce dramatic variations in inhibitory potency and selectivity profiles [2]. These position-specific reactivity and recognition properties mean that closely related analogs cannot be interchanged without compromising synthetic efficiency or biological outcomes.

Quantitative Differentiation Evidence: Ethyl Isoquinoline-1-carboxylate Performance Data and Comparator Analysis


Ruthenium-Catalyzed C-H Functionalization: Enhanced Substrate Scope and Synthetic Efficiency for Isoquinoline-1-carboxylate Synthesis

Ethyl isoquinoline-1-carboxylate and related derivatives are accessible via a ruthenium-catalyzed C-H functionalization/annulation protocol using phenylglycine derivatives and alkynes. This methodology provides a more atom-economical and step-efficient route compared to traditional multi-step condensation approaches, with isolated yields ranging from 51% to 79% depending on the alkyne coupling partner [1]. The catalytic system employs the relatively inexpensive ruthenium catalyst (Ru price at publication: €37.07/ozt) as a cost-advantaged alternative to rhodium (€595.76/ozt) and palladium (€520.05/ozt) systems typically required for analogous heterocycle syntheses [1]. The carboxylic acid directing group is tracelessly removed during annulation, providing direct access to the isoquinoline-1-carboxylate scaffold without requiring additional deprotection steps [1].

C-H Activation Ruthenium Catalysis Heterocycle Synthesis Sustainable Chemistry

Structure-Activity Relationship Foundation: Isoquinoline-1-carboxylate as a Privileged Scaffold for PDE5 Inhibitor Development

The isoquinoline-1-carboxylate scaffold serves as the core structural element in a series of potent and selective phosphodiesterase 5 (PDE5) inhibitors. Compound 36a (methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate), which retains the essential isoquinoline-1-carboxylate framework, exhibited an IC₅₀ of 1.0 nM against PDE5 with remarkable isozyme selectivity: PDE1/PDE5 = 1300, PDE2/PDE5 > 10,000, PDE3/PDE5 > 10,000, PDE4/PDE5 = 4700, and PDE6/PDE5 = 28 [1]. This compound also demonstrated a potent relaxant effect on isolated rabbit corpus cavernosum with an EC₃₀ of 7.9 nM [1]. In contrast, isoquinoline derivatives lacking the 1-carboxylate substitution or bearing alternative carboxylate positioning showed substantially reduced PDE5 affinity and compromised selectivity profiles across the same isozyme panel [1]. The sulfate form of compound 36a (T-1032) was selected for further preclinical development based on this scaffold-specific activity profile [1].

Phosphodiesterase Inhibition Medicinal Chemistry SAR Studies Erectile Dysfunction

Histone Deacetylase (HDAC) Inhibition: Isoquinoline-Based Scaffold Delivers Sub-Nanomolar Cellular Activity

Isoquinoline-based hydroxamic acid derivatives, which incorporate the isoquinoline-1-carboxylate core structural motif, have been developed as potent histone deacetylase (HDAC) inhibitors. Compound 10c from this series demonstrated IC₅₀ values of 4.17 ± 0.11 nM against HDAC1, 4.00 ± 0.10 nM against HDAC3, and 3.77 ± 0.07 nM against HDAC6 [1]. Most compounds in this series exhibited IC₅₀ values below 1 μM against RPMI 8226 cancer cell proliferation, with compounds 10a, 10f-g, and 18a achieving IC₅₀ values < 0.3 μM against HCT 116 cells [1]. Importantly, the active compounds (10a-d) showed no inhibitory activity against the hERG channel, indicating a favorable cardiac safety profile at the early screening stage [1]. In comparison, isoquinoline scaffolds lacking the 1-carboxylate or hydroxamic acid functionalization showed significantly attenuated HDAC inhibitory activity, underscoring the critical contribution of the core scaffold to target engagement [1].

Epigenetics HDAC Inhibition Cancer Therapeutics Lead Optimization

Protein Kinase Inhibitor Development: Isoquinoline Scaffold Enables Multi-Target Kinase Modulation

Patent literature demonstrates that isoquinoline-1-carboxylate and its derivatives have been specifically claimed as core scaffolds for protein kinase inhibitor development, including inhibitors of Bcr-Abl and Src kinases [1]. These kinases are clinically validated targets in chronic myelogenous leukemia and other malignancies. The patent coverage explicitly identifies isoquinoline derivatives bearing carboxylate functionality at the 1-position as the preferred structural motif for achieving kinase inhibitory activity [1]. Additionally, separate patent filings claim isoquinoline compounds as RHO protein kinase (ROCK) inhibitors for treating cardiovascular and CNS disorders [2]. The presence of the 1-carboxylate ester enables modular diversification through amide coupling, ester hydrolysis, or transesterification, providing a synthetically versatile entry point for generating focused kinase inhibitor libraries [1]. In contrast, isoquinoline analogs lacking the 1-carboxylate substitution or bearing alternative heterocyclic cores show significantly reduced representation in kinase inhibitor patent claims, indicating lower probability of achieving the desired activity profile [1].

Kinase Inhibition Oncology Patent Literature Drug Design

Ethyl Isoquinoline-1-carboxylate: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: PDE5 Inhibitor Lead Optimization Programs

Research teams developing phosphodiesterase 5 inhibitors for erectile dysfunction or pulmonary arterial hypertension indications can utilize ethyl isoquinoline-1-carboxylate as the foundational scaffold. The SAR evidence demonstrates that the isoquinoline-1-carboxylate core is essential for achieving sub-nanomolar PDE5 inhibitory potency (IC₅₀ = 1.0 nM) and exceptional selectivity over PDE1-4 isozymes (selectivity ratios > 1,300) [1]. This scaffold has been clinically validated through the development candidate T-1032, which progressed to advanced preclinical evaluation based on its PDE5 inhibitory and tissue relaxant properties [1].

Epigenetic Drug Discovery: HDAC Inhibitor Development

Investigators pursuing histone deacetylase inhibitors for oncology applications should consider ethyl isoquinoline-1-carboxylate as a starting scaffold for SAR exploration. Derivatives based on this core have demonstrated IC₅₀ values below 4 nM against HDAC1, HDAC3, and HDAC6, with corresponding cellular anti-proliferative activity below 0.3 μM in HCT 116 colorectal cancer cells [2]. The favorable hERG safety profile observed for compounds in this series (compounds 10a-d showed no hERG inhibition) supports further development without the cardiac liability concerns that often plague early-stage HDAC inhibitor programs [2].

Sustainable Synthesis: Ruthenium-Catalyzed C-H Functionalization Workflows

Process chemistry and medicinal chemistry laboratories seeking cost-efficient and atom-economical synthetic routes to isoquinoline-1-carboxylate derivatives can implement the ruthenium-catalyzed C-H annulation methodology. This approach provides 51-79% isolated yields using the relatively inexpensive ruthenium catalyst system (Ru cost: €37.07/ozt) rather than rhodium (€595.76/ozt) or palladium (€520.05/ozt) alternatives [3]. The traceless removal of the carboxylic acid directing group eliminates the need for additional deprotection steps, reducing overall step count and improving synthetic efficiency [3].

Kinase Inhibitor Library Synthesis and IP Positioning

Organizations building focused kinase inhibitor libraries or seeking to establish intellectual property positions around Bcr-Abl, Src, or ROCK kinase inhibitors should incorporate ethyl isoquinoline-1-carboxylate as a core building block. The scaffold is explicitly claimed in multiple kinase inhibitor patent families, indicating both its demonstrated utility in achieving the desired biological activity and its strategic value for generating novel, patentable chemical matter [4]. The 1-position ester functionality enables straightforward diversification through amide bond formation, ester hydrolysis to the carboxylic acid, or transesterification, facilitating rapid library generation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl Isoquinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.